3-(Methylamino)-4-nitrophenol
Overview
Description
3-(Methylamino)-4-nitrophenol: is an organic compound with the molecular formula C7H8N2O3 It is characterized by the presence of a methylamino group (-NHCH3) and a nitro group (-NO2) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)-4-nitrophenol typically involves the nitration of 3-(Methylamino)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The use of automated systems for reagent addition and temperature control can further optimize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylamino)-4-nitrophenol undergoes various chemical reactions, including:
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Reduction:
Reagents: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C)
Conditions: The reaction is typically carried out at room temperature and atmospheric pressure.
Product: 3-(Methylamino)-4-aminophenol
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Substitution:
Reagents: Alkyl halides (e.g., methyl iodide)
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) in an organic solvent like dimethylformamide (DMF).
Product: N-alkylated derivatives of this compound
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium
Reduction: Sodium borohydride (NaBH4) in methanol
Substitution: Alkyl halides in the presence of a base
Major Products:
Reduction: 3-(Methylamino)-4-aminophenol
Substitution: N-alkylated derivatives
Scientific Research Applications
Chemistry: 3-(Methylamino)-4-nitrophenol is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving nitro and amino groups. It is also employed in the development of biosensors for detecting specific biomolecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 3-(Methylamino)-4-nitrophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- 3-(Methylamino)phenol
- 4-Nitrophenol
- 3-Amino-4-nitrophenol
Comparison:
- 3-(Methylamino)-4-nitrophenol vs. 3-(Methylamino)phenol: The presence of the nitro group in this compound enhances its reactivity and potential applications in various fields compared to 3-(Methylamino)phenol.
- This compound vs. 4-Nitrophenol: The methylamino group in this compound provides additional sites for chemical modification, making it more versatile than 4-Nitrophenol.
- This compound vs. 3-Amino-4-nitrophenol: The methylamino group in this compound offers different electronic and steric properties compared to the amino group in 3-Amino-4-nitrophenol, leading to distinct reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable for research and development in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-(methylamino)-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-8-6-4-5(10)2-3-7(6)9(11)12/h2-4,8,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGZWWJLIPEADI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163577 | |
Record name | Phenol, 3-(methylamino)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14703-79-8 | |
Record name | 3-(Methylamino)-4-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14703-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 3-(methylamino)-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014703798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-(methylamino)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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